(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Overview
Description
“(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone” is a synthetic cannabinoid . It is also known as A-796,260 . The molecular formula is C22H30N2O2 and the molecular weight is 354.4858 g/mol .
Molecular Structure Analysis
The molecule consists of a morpholinoethyl group attached to an indole ring, which is further connected to a tetramethylcyclopropyl methanone group . The InChI key for this compound is ZCFHOMLAFTWDFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular mass of 354.486 g/mol . Its heat of formation is -157.9 ± 16.7 kJ/mol, and it has a dipole moment of 4.66 ± 1.08 D . The volume of the molecule is 458.16 Å^3, and it has a surface area of 383.24 Å^2 .Scientific Research Applications
Reactivity and Synthetic Applications
- Structure and Reactivity of Indolylmethylium Ions : The study by Follet et al. (2015) explored the synthesis and reactivity of substituted aryl(indol-3-yl)methylium ions with π-nucleophiles. This research provides insights into the electrophilicities of these ions and predicts potential nucleophilic reaction partners, contributing to the understanding of their reactivity and synthetic applications in organic chemistry (Follet, Berionni, Mayer, & Mayr, 2015).
Potential Therapeutic Uses
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This study signifies the compound's potential in developing treatments for depression and emesis (Harrison et al., 2001).
Photodynamic Therapy Agents : Kucińska et al. (2015) synthesized and characterized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for photodynamic therapy. The study shows promising results for the zinc(II) phthalocyanine derivative in treating prostate and melanoma cancer cells, indicating the potential of these derivatives in cancer therapy (Kucińska et al., 2015).
PI3Kβ Inhibitors for PTEN-deficient Cancers : Research by Certal et al. (2014) focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This work describes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors, underscoring their significant activity in preclinical models and their progression to clinical trials (Certal et al., 2014).
properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWPPYMDARCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158108 | |
Record name | JWH-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone | |
CAS RN |
133438-58-1 | |
Record name | (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133438-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-193 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-193 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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